molecular formula C12H16 B14576155 Dodec-1-ene-3,5-diyne CAS No. 61121-36-6

Dodec-1-ene-3,5-diyne

Cat. No.: B14576155
CAS No.: 61121-36-6
M. Wt: 160.25 g/mol
InChI Key: SYTSPZPHTQSSGH-UHFFFAOYSA-N
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Description

Dodec-1-ene-3,5-diyne is an organic compound characterized by a twelve-carbon chain with a double bond at the first carbon and triple bonds at the third and fifth carbons. This unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodec-1-ene-3,5-diyne typically involves the use of alkylation and dehydrohalogenation reactions. One common method starts with the alkylation of a terminal alkyne, followed by dehydrohalogenation to introduce the triple bonds at the desired positions. The reaction conditions often require the use of strong bases such as sodium amide (NaNH2) and solvents like liquid ammonia.

Industrial Production Methods: Industrial production of this compound may involve the oligomerization of ethylene or other alkenes using catalysts such as nickel or triethylaluminium. These processes are designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dodec-1-ene-3,5-diyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of carboxylic acids or ketones.

    Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon (Pd/C) can reduce the triple bonds to single bonds, forming alkanes.

    Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms at specific positions on the carbon chain.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Halogenated alkenes and alkynes

Scientific Research Applications

Dodec-1-ene-3,5-diyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dodec-1-ene-3,5-diyne exerts its effects involves its interaction with various molecular targets. The compound’s triple bonds make it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can affect molecular pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

    1-Dodecene: An alkene with a single double bond at the first carbon.

    1,3-Butadiene: A conjugated diene with double bonds at the first and third carbons.

    1,5-Hexadiyne: A diyne with triple bonds at the first and fifth carbons.

Comparison: Dodec-1-ene-3,5-diyne is unique due to its combination of a double bond and two triple bonds within a twelve-carbon chain. This structure provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

61121-36-6

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

dodec-1-en-3,5-diyne

InChI

InChI=1S/C12H16/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4,6,8,10,12H2,2H3

InChI Key

SYTSPZPHTQSSGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC#CC=C

Origin of Product

United States

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